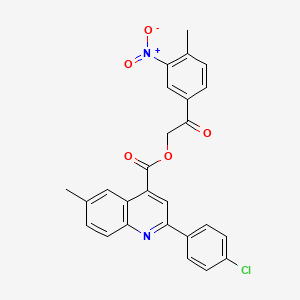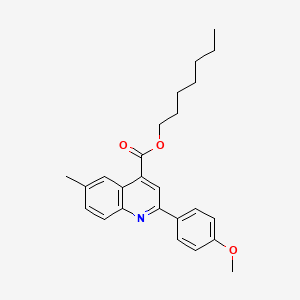![molecular formula C17H20N2O3 B12033893 7-hydroxy-N-isobutyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12033893.png)
7-hydroxy-N-isobutyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-N-isobutyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex heterocyclic compound It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-N-isobutyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate with isobutylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Reaktionstypen
7-Hydroxy-N-Isobutyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]chinolin-6-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat zu einem Keton oxidiert werden.
Reduktion: Die Carbonylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid zu einem Alkohol reduziert werden.
Substitution: Die Amidgruppe kann nucleophile Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung von 7-Keto-N-Isobutyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]chinolin-6-carboxamid.
Reduktion: Bildung von 7-Hydroxy-N-Isobutyl-5-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]chinolin-6-carboxamid.
Substitution: Bildung verschiedener substituierter Amide oder Thioamide.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-N-Isobutyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]chinolin-6-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Zur Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Hydroxy-N-Isobutyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]chinolin-6-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann die Aktivität dieser Zielstrukturen durch Bindungsinteraktionen modulieren, was zu Veränderungen in zellulären Signalwegen und biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 7-hydroxy-N-isobutyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 7-Hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]chinolin-6-carboxamid
- 7-Hydroxy-5-oxo-N-(3-Pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]chinolin-6-carboxamid
- 7-Hydroxy-5-oxo-N-(4-Phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]chinolin-6-carboxamid
Einzigartigkeit
Die Einzigartigkeit von 7-Hydroxy-N-Isobutyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]chinolin-6-carboxamid liegt in seinem spezifischen Substitutionsmuster, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C17H20N2O3 |
|---|---|
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
4-hydroxy-N-(2-methylpropyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O3/c1-10(2)9-18-16(21)13-15(20)12-7-3-5-11-6-4-8-19(14(11)12)17(13)22/h3,5,7,10,20H,4,6,8-9H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
YTUPMFIHDOVLCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(biphenyl-4-yloxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12033821.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12033831.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12033836.png)




![N-(4-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12033858.png)
![[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12033862.png)
![7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12033870.png)
![2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12033883.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12033896.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (5-isopropyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12033897.png)
